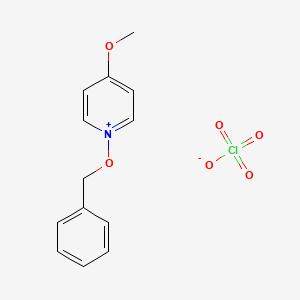
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a chemical compound that has been studied for its unique conformation and structure . The molecule is extended with a trans conformation around the central C(1)–O(1) bond linking the phenyl and pyridine residues . The aromatic ring planes are almost perpendicular to the linking C(1)–O(1) bond and the rings are twisted 9.1(2)° to each other .
Molecular Structure Analysis
The crystal structure of this compound has been deduced from single-crystal X-ray diffraction data . The crystals are monoclinic, space group P2 1 /a, with a= 9.254 0(7), b= 21.532(2), c= 7.335 2(8)Å, β= 102.69(1)° and Z= 4 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate has been studied for its crystal structure using X-ray diffraction. The molecule exhibits a trans conformation around the central C(1)–O(1) bond linking the phenyl and pyridine residues, with the aromatic ring planes nearly perpendicular to this bond. This detailed structural analysis is crucial for understanding the chemical properties and potential applications of the compound (Dega-Szafran et al., 1991).
Potential in Alkylation Reactions
Research into the reactivity of various 1-alkoxyadenine salts, including this compound, has revealed their potential as alkylating reagents. These compounds show promise in benzylation reactions, offering new pathways in synthetic chemistry (Fujii et al., 1972).
Use in Cycloplatinated Complex Syntheses
This compound has also been explored in the synthesis of cycloplatinated complexes. The use of microwave-assisted synthesis involving compounds like 4-methoxypyridine showcases its utility in the rapid creation of potentially useful organometallic complexes (Godbert et al., 2007).
Influence on Molecular Geometry
Studies have shown that the methoxy group in compounds similar to this compound can significantly impact the geometry of the benzene ring. This is crucial for understanding how such substituents affect the molecular properties and reactivity (Krygowski et al., 1994).
Role in Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate, a related compound, has demonstrated efficiency in converting alcohols to benzyl ethers. This highlights the potential of this compound in similar organic transformations (Poon & Dudley, 2006).
Applications in Luminescent Properties
Research into lanthanide 4-benzyloxy benzoates, where this compound can be a precursor or analog, shows significant influence on the photophysical properties of these compounds. The electron-withdrawing and donating groups can dramatically impact the luminescence, suggesting potential applications in materials science (Sivakumar et al., 2010).
Other Notable Studies
- The study of hydrolysis reactions of related compounds in perchloric acid, offering insights into reaction kinetics and mechanisms relevant to this compound (Okuyama et al., 1990).
- Exploration of substituent effects on methoxypyridine equilibria, providing data that could be extrapolated to understand the behavior of this compound in various environments (Beak et al., 1972).
Eigenschaften
IUPAC Name |
4-methoxy-1-phenylmethoxypyridin-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO2.ClHO4/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKZBOPMXEGHW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)OCC2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B3005076.png)
![N-[2-(4-methyl-6-oxo-1,3-diazinan-2-yl)-5-phenylpyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3005077.png)
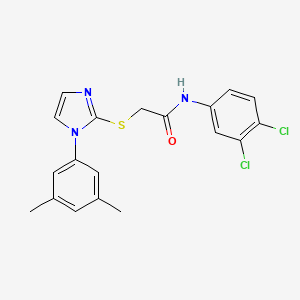
![2-(5-Chlorothiophen-2-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B3005079.png)
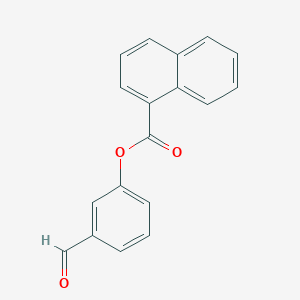
![9-([1,1'-biphenyl]-3-yl)-3-broMo-9H-carbazole](/img/structure/B3005084.png)

![N-[(2,6-Dimethylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B3005086.png)
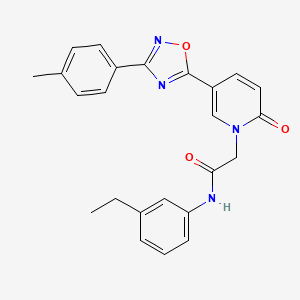
![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3005090.png)
![4-benzyl-1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3005091.png)
![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)
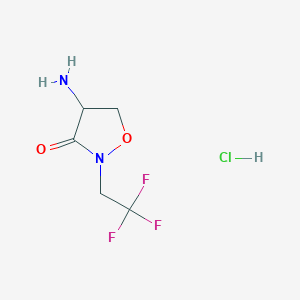
![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)
